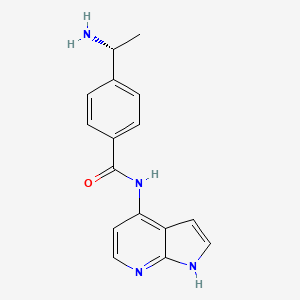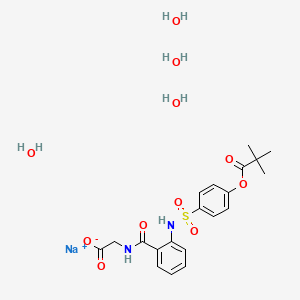
Halicin
Vue d'ensemble
Description
Halicine, initialement connue sous le nom de SU-3327, est un composé qui a été initialement étudié pour son potentiel en tant que médicament antidiabétique. Elle a suscité un intérêt considérable lorsqu'elle a été identifiée par l'intelligence artificielle comme un antibiotique à large spectre puissant. Halicine présente des propriétés antibactériennes uniques, ce qui en fait un candidat prometteur dans la lutte contre les bactéries résistantes aux antibiotiques .
Applications De Recherche Scientifique
Halicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of thiadiazole and thiazole rings.
Biology: Investigated for its effects on bacterial cell membranes and its potential to disrupt bacterial homeostasis.
Medicine: Explored as a potent antibiotic against multidrug-resistant bacteria, including strains of Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis.
Industry: Potential applications in the development of new antibacterial coatings and materials .
Mécanisme D'action
Target of Action
Halicin, originally researched as an anti-diabetic drug , is an experimental drug that acts as an enzyme inhibitor of c-Jun N-terminal kinase (JNK) . Sequencing of this compound-resistant mutants revealed that the primary mutations were concentrated in three functions: bacterial protein synthesis, transport, and nitroreduction .
Mode of Action
This compound’s mode of action is unconventional compared to most antibiotics. It disrupts the flow of protons across a cell membrane . This disruption affects the bacteria’s ability to maintain an electrochemical gradient across their cell membranes .
Biochemical Pathways
The electrochemical gradient disrupted by this compound is necessary for various functions, including the production of adenosine triphosphate (ATP), molecules that cells use to store and transfer energy . If this gradient breaks down, the cells die . This unique mechanism of action could be difficult for bacteria to develop resistance to .
Pharmacokinetics
This compound has been found to be poorly absorbed and quickly eliminated in vivo . This suggests that the bioavailability of this compound may be low, which could influence its efficacy as a therapeutic agent.
Result of Action
This compound has broad-spectrum antibacterial effects . It has been found to have a good inhibitory effect on clinical isolates of drug-resistant strains and Clostridium perfringens . It has also shown activity against drug-resistant strains of Clostridiodes difficile, Acinetobacter baumannii, and Mycobacterium tuberculosis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the intestinal microbial composition can be significantly affected by this compound, but it also causes a faster recovery . .
Analyse Biochimique
Biochemical Properties
Halicin exerts its antibacterial effects by disrupting the transmembrane electrochemical gradient and upregulating bacterial genes responsible for iron homeostasis . This triggers a disturbance in the pH regulation across the bacterial cell membrane, which halts bacterial growth .
Cellular Effects
This compound has been found to have a significant effect on the intestinal microbial composition . It also has a good inhibitory effect on clinical isolates of drug-resistant strains and Clostridium perfringens .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of the transmembrane electrochemical gradient . This disruption leads to a disturbance in the pH regulation across the bacterial cell membrane, effectively halting bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to be poorly absorbed and quickly eliminated in vivo . Despite this, it has a significant effect on the intestinal microbial composition and causes a faster recovery .
Dosage Effects in Animal Models
Toxicology studies have confirmed that this compound exhibits low acute toxicity . At a high dose of 201.8 mg/kg, test rats exhibited weight loss and slight renal inflammation .
Metabolic Pathways
This compound is involved in the metabolic pathways that disrupt the transmembrane electrochemical gradient . This disruption leads to a disturbance in the pH regulation across the bacterial cell membrane .
Transport and Distribution
This compound is poorly absorbed and quickly eliminated in vivo . This suggests that its transport and distribution within cells and tissues are limited.
Subcellular Localization
Given its mechanism of action, it is likely to interact with the bacterial cell membrane .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'Halicine implique la formation d'un système cyclique de 1,3,4-thiadiazole. Les étapes clés incluent :
Formation du cycle thiadiazole : Ceci est généralement réalisé par la réaction de la thiosemicarbazide avec le disulfure de carbone, suivie d'une cyclisation.
Introduction du groupe nitro : Le groupe nitro est introduit par des réactions de nitration, souvent en utilisant de l'acide nitrique ou un mélange nitrant.
Formation du cycle thiazole : La dernière étape implique la formation du cycle thiazole, qui peut être réalisée par des réactions de cyclisation impliquant des précurseurs appropriés.
Méthodes de production industrielle : La production industrielle de l'Halicine impliquerait probablement l'optimisation des voies de synthèse ci-dessus afin d'assurer un rendement élevé et une pureté élevée. Cela inclurait :
Élargissement des réactions : S'assurer que les réactions peuvent être effectuées à grande échelle sans perte de rendement significative.
Purification : Utiliser des techniques telles que la recristallisation, la chromatographie et la distillation pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions : Halicine subit diverses réactions chimiques, notamment :
Oxydation : Halicine peut subir des réactions d'oxydation, en particulier au niveau des atomes de soufre dans sa structure.
Réduction : Le groupe nitro dans Halicine peut être réduit en groupe amino dans des conditions appropriées.
Substitution : Halicine peut participer à des réactions de substitution, où les groupes fonctionnels dans sa structure sont remplacés par d'autres groupes
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur ou du borohydrure de sodium peuvent être utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée
Principaux produits :
Produits d'oxydation : Sulfoxydes et sulfones.
Produits de réduction : Dérivés aminés.
Produits de substitution : Variés en fonction des substituants introduits
4. Applications de la recherche scientifique
Halicine a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la réactivité des cycles thiadiazole et thiazole.
Biologie : Investigated for its effects on bacterial cell membranes and its potential to disrupt bacterial homeostasis.
Médecine : Exploré comme un antibiotique puissant contre les bactéries multirésistantes, y compris les souches d'Escherichia coli, de Staphylococcus aureus et de Mycobacterium tuberculosis.
Industrie : Applications potentielles dans le développement de nouveaux revêtements et matériaux antibactériens .
5. Mécanisme d'action
Halicine exerce ses effets antibactériens par un mécanisme unique :
Perturbation du gradient électrochimique : Halicine perturbe la capacité des bactéries à maintenir un gradient électrochimique à travers leurs membranes cellulaires. Ce gradient est essentiel à la production d'adénosine triphosphate (ATP), qui est cruciale pour la survie bactérienne.
Séquestrement du fer : Halicine interfère avec la capacité de la cellule bactérienne à réguler l'homéostasie du fer, ce qui conduit à une perturbation de l'équilibre du pH et, finalement, à la mort des cellules bactériennes
Comparaison Avec Des Composés Similaires
Halicine se distingue par son mécanisme d'action unique et son efficacité contre un large éventail de bactéries résistantes aux antibiotiques. Les composés similaires comprennent :
Ciprofloxacine : Un antibiotique couramment utilisé qui cible la gyrase de l'ADN bactérien mais est moins efficace contre certaines souches résistantes.
Vancomycine : Un antibiotique qui inhibe la synthèse de la paroi cellulaire mais qui a un mécanisme différent de celui de l'Halicine.
La capacité de l'Halicine à perturber le gradient électrochimique et l'homéostasie du fer en fait un candidat novateur et prometteur dans la lutte contre la résistance aux antibiotiques .
Propriétés
IUPAC Name |
5-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O2S3/c6-3-8-9-5(14-3)15-4-7-1-2(13-4)10(11)12/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBNZBOOHHVQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)SC2=NN=C(S2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474254 | |
| Record name | Halicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40045-50-9 | |
| Record name | 5-[(5-Nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40045-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040045509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Halicin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4KQC5P9B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)





![4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride](/img/structure/B1663647.png)





